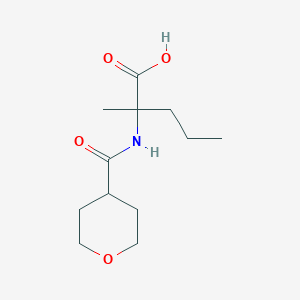
1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is a widely studied compound due to its potential therapeutic applications in various diseases, including asthma, hypertension, and cardiac arrhythmias.
Mecanismo De Acción
1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 selectively binds to the beta-2 adrenergic receptor and blocks the binding of its endogenous ligands, such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways, including the activation of adenylate cyclase and the production of cyclic AMP. The blockade of the beta-2 adrenergic receptor leads to the inhibition of bronchodilation, vasodilation, and lipolysis.
Biochemical and Physiological Effects:
1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 inhibits the activation of adenylate cyclase and the production of cyclic AMP. In vivo studies have shown that 1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 inhibits bronchodilation, vasodilation, and lipolysis. 1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 has also been shown to have antiarrhythmic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 is a widely used beta-2 adrenergic receptor antagonist in scientific research. Its selectivity and potency make it an ideal tool for studying the beta-2 adrenergic receptor and its downstream signaling pathways. However, 1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 has some limitations. It has a short half-life, which limits its use in long-term experiments. It also has poor solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551. One area of research is the development of more potent and selective beta-2 adrenergic receptor antagonists. Another area of research is the investigation of the downstream signaling pathways of the beta-2 adrenergic receptor and their role in various physiological processes. Additionally, the therapeutic potential of 1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 in various diseases, including asthma, hypertension, and cardiac arrhythmias, should be further explored.
Métodos De Síntesis
The synthesis of 1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 involves the reaction of 3,5-dichlorophenol with 2-amino-2-propanol in the presence of a Lewis acid catalyst. The reaction yields 1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol as the final product. The synthesis of 1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 is widely used in scientific research to study the beta-2 adrenergic receptor. The beta-2 adrenergic receptor is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes, including bronchodilation, vasodilation, and lipolysis. 1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 is used to block the beta-2 adrenergic receptor and study its downstream signaling pathways.
Propiedades
IUPAC Name |
1-(3,5-dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2/c1-8(2)15-6-11(16)7-17-12-4-9(13)3-10(14)5-12/h3-5,8,11,15-16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBLYVYAILTHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)

![2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)
![2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)

![2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557026.png)
![2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557036.png)
![2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557042.png)
![2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557057.png)
![2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557062.png)
![2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557072.png)
![2-[Cyclopropylmethyl-(2-thiophen-3-ylacetyl)amino]acetic acid](/img/structure/B7557088.png)
![2-[Cyclopropylmethyl-(2,3,4-trifluorophenyl)sulfonylamino]acetic acid](/img/structure/B7557089.png)